Journal Name:Nanoscale Advances
Journal ISSN:
IF:0
Journal Website:
Year of Origin:0
Publisher:
Number of Articles Per Year:0
Publishing Cycle:
OA or Not:Not
Highly hydroxylated hafnium clusters are accessible to high resolution EUV photoresists under small energy doses†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00508A
This work reports the success in accessing high-resolution negative-tone EUV photoresists without radical chain growth in the aggregation mechanism. The synthesis of a highly hydroxylated Hf6O4(OH)8(RCO2)8 cluster 3 (R = s-butyl or s-Bu) is described; its EUV performance enables high resolution patterns HP = 18 nm under only 30 mJ cm−2. This photoresist also achieves high resolution patterns for e-beam lithography. Our new photoresist design to increase hydroxide substitutions of carboxylate ligands in the Hf6O4(OH)4(RCO2)12 clusters improves the EUV resolution and also greatly reduces EUV doses. Mechanistic analysis indicates that EUV light not only enables photolytic decomposition of carboxylate ligands, but also enhances the Hf-OH dehydration. One additional advantage of cluster 3 is a very small loss of film thickness (ca. 13%) after the EUV pattern development.
Detail
Photo-enhanced dehydrogenation of formic acid on Pd-based hybrid plasmonic nanostructures
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00663H
Coupling visible light with Pd-based hybrid plasmonic nanostructures has effectively enhanced formic acid (FA) dehydrogenation at room temperature. Unlike conventional heating to achieve higher product yield, the plasmonic effect supplies a unique surface environment through the local electromagnetic field and hot charge carriers, avoiding unfavorable energy consumption and attenuated selectivity. In this minireview, we summarized the latest advances in plasmon-enhanced FA dehydrogenation, including geometry/size-dependent dehydrogenation activities, and further catalytic enhancement by coupling local surface plasmon resonance (LSPR) with Fermi level engineering or alloying effect. Furthermore, some representative cases were taken to interpret the mechanisms of hot charge carriers and the local electromagnetic field on molecular adsorption/activation. Finally, a summary of current limitations and future directions was outlined from the perspectives of mechanism and materials design for the field of plasmon-enhanced FA decomposition.
Detail
Synthetic graphene–copper nanocomposites interact with the hACE-2 enzyme and inhibit its biochemical activity
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00468F
This study demonstrates the copper nanocomposite-induced enzymatic inhibition of human angiotensin I-converting enzyme-2 (hACE-2) by complex stabilization through the formation of the enzyme nanocomposite. The immediate application of this work is related to ACE-2 as a mechanism of SARS-CoV-2 entry into cells. Moreover, ACE-2 enzyme regulation is a potential therapeutic strategy in hypertension and cardiovascular disease, diabetes, lung injury, and fibrotic disorders. Thus, inhibition of ACE-2 with nanocomposite therapy, may have pharmacologic application with regard to infectious and non-infectious diseases. Synthesized copper nanocomposites described here alone with a commercially available compound, were tested for their potential to inhibit hACE-2 activities. Following wet chemical synthesis, Cu/CuO nanoparticles and graphene–copper (GO–Cu) complexes were synthesized and characterized for their chemical integrity. Cu/CuO formed well-dispersed clusters of 390 ± 100 nm, that when complexed with the hACE-2 enzyme exhibited larger clusters of 506 ± 56 nm. The formation of the Cu/CuO and hACE-2 enzyme complex was monitored by analyzing the zeta potential, which reflected the surface charge distribution of the complex. A negatively charged Cu/CuO nanocomposite nearly becomes neutral when complexed with hACE-2 further assuring the complex formation. Formation of this complex and its inactivation of hACE-2 was evaluated using a standardized protocal for enzymatic activity. Similarly, carboxylate-functionalized graphene was complexed with copper, and its inhibitory effect was studied. Each step in the GO–Cu composite formation was monitored by characterizing its surface electrical properties, resulting in a decrease in its zeta potential and conductivity when complexed with copper. The interaction of the nanocomposites with hACE-2 was confirmed by 2D-FDS and gel electrophoresis analysis. GO–Cu was a rapid and efficacious inhibitor compared to Cu–CuO, especially at lower concentrations (2 μg ml−1). Considering the environmental friendliness of copper and graphene and their use in industries as surface coating materials, we anticipate that use of these composites once proven effective, may have future antimicrobial application. Utility of nanocomposites as antimicrobials, either as a surface antimicrobial or as an in vivo therapeutic, could be invisioned for use against current unknown and/or emergent pathogens.
Detail
Nanoparticle-based applications by atmospheric pressure matrix assisted desorption/ionization mass spectrometry
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00734K
Recently, the development of atmospheric pressure matrix assisted desorption/ionization mass spectrometry (AP MALDI MS) has made contributions not only to biomolecule analysis but also to spatial distribution. This has positioned AP MALDI as a powerful tool in multiple domains, thanks to its comprehensive advantages compared to conventional MALDI MS. These developments have addressed challenges associated with previous AP MALDI analysis systems, such as optimization of apparatus settings, synthesis of novel matrices, preconcentration and isolation strategies before analysis. Herein, applications in different fields using AP MALDI MS were described, including peptide and protein analysis, metabolite analysis, pharmaceutical analysis, and mass spectrometry imaging.
Detail
A new vision of photothermal therapy assisted with gold nanorods for the treatment of mammary cancers in adult female rats†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00595J
Over the past decade, the therapeutic landscape has markedly changed for patients with breast cancers (BCs), yet few studies have evaluated the power of the photothermal therapy (PTT) technique. The present study aimed to assess the potency of 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary cancer treatment with this technique. In total, forty-two adult virgin female Wistar rats were categorized into seven groups, negative control, polyvinylpyrrolidone-capped gold nanorods (PVP-AuNRs) positive control (400 μL per rat ∼ 78 ppm), NIR laser irradiation 808 nm positive control with an intensity of (808 nm NIR CW diode laser, 200 mW cm−2 for 5 min), DMBA-treatment, DMBA-induced mammary cancer group treated with polyvinylpyrrolidone-capped gold nanorods, DMBA-induced mammary cancer group treated with NIR laser irradiation, and DMBA-induced mammary cancer group treated with polyvinylpyrrolidone-capped gold nanorods and NIR laser irradiation. Treatment with polyvinylpyrrolidone-capped gold nanorods and/or NIR laser irradiation was performed after three weeks of DMBA-induced mammary cancer. The mammary tumor lesions in the rat model induced with DMBA are highly invasive. Synthesis and characterization of gold nanorods (AuNRs) with an aspect ratio ranging from 2.8 to 3 were employed to validate the nanostructure and polyvinylpyrrolidone capping and their stability in absorbing near-infrared light. As a result, the therapy strategy, DMBA + PVP-AuNRs + NIR, effectively treated the tumor and halted its growth. The mammary glands were dissected and subjected to biochemical analysis for serum and tissue. Our treatment technique improved the histological aspects of mammary cancer in various forms of mammary cancer detected. Immuno-histochemical localization and TEM images supported these results reflecting the efficacy of this technique. Finally, our findings uncover for the first time the revolutionary effect of the PTT strategy using PVP-capped AuNRs in selectively destroying mammary cancer cells in rats.
Detail
Molybdenum disulfide, exfoliation methods and applications to photocatalysis: a review
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00741C
This review provides a deep analysis of the mechanical and optoelectronic characteristics of MoS2. It offers a comprehensive assessment of diverse exfoliation methods, encompassing chemical, liquid-phase, mechanical, and microwave-driven techniques. The review also explores MoS2's versatile applications across various domains and meticulously examines its significance as a photocatalyst. Notably, it highlights key factors influencing the photocatalytic process. Indeed, the enhanced visible light responsiveness of materials like MoS2 holds immense potential across a wide range of applications. MoS2's remarkable photocatalytic response to visible light, coupled with its notable stability, opens up numerous possibilities in various fields. This unique combination makes MoS2 a promising candidate for applications that require efficient and stable photocatalytic processes, such as environmental remediation, water purification, and energy generation. Its attributes contribute significantly to addressing contemporary challenges and advancing sustainable technologies.
Detail
Phase controlled green synthesis of wurtzite (P63mc) ZnO nanoparticles: interplay of green ligands with precursor anions, anisotropy and photocatalysis†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00596H
Green approaches for nanosynthesis often lack the precise control of synthetic outcomes, which is primarily due to the poorly defined reaction protocols. Herein, we investigated the use of lignocellulosic agro-waste, sugarcane press mud (PM), for the synthesis of ZnO nanoparticles using three different precursor salts and their further application in the photocatalytic degradation of rhodamine dyes. This approach resulted in the formation of ZnO nanoparticles with two different morphologies, i.e., sheet-like structure from the zinc sulphate and nitrate precursors, whereas sphere-like structures from zinc acetate. In all three cases, the wurtzite phase (P63mc) of ZnO nanoparticles remained consistent. Also, the ZnO nanoparticles were found to be positively charged (“ζ” = +8.81 to +9.22 mv) and nearly monodispersed, with a size and band gap in the range of ∼14–20 nm and 3.78–4.1 eV, respectively. Further, the potential photocatalytic activity of these nanoparticles was investigated under direct sunlight. At the same photocatalyst dose of 0.1 g L−1, the three ZnO nanoparticles showed varying efficiencies due to their shape anisotropy. The ZnO NPs from acetate salt (∼20 nm, sheet like) showed the highest dye degradation efficiency (90.03%) in 4.0 hours, indicating the role of the catalyst–dye interface in designing efficient photocatalysts.
Detail
Plasmonic porous micro- and nano-materials based on Au/Ag nanostructures developed for photothermal cancer therapy: challenges in clinicalization
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00763D
Photothermal therapy (PTT) has developed in recent decades as a relatively safe method for the treatment of cancers. Recently, various species of gold and silver (Au and Ag) nanostructures have been developed and investigated to achieve PTT due to their highly localized surface plasmon resonance (LSPR) effect. Concisely, the collective oscillation of electrons on the surface of Au and Ag nanostructures upon exposure to a specific wavelength (depending on their size and shape) and further plasmonic resonance leads to the heating of the surface of these particles. Hence, porous species can be equipped with tiny plasmonic ingredients that add plasmonic properties to therapeutic cargoes. In this case, a precise review of the recent achievements is very important to figure out to what extent plasmonic photothermal therapy (PPTT) by Au/Ag-based plasmonic porous nanomedicines successfully treated cancers with satisfactory biosafety. Herein, we classify the various species of LSPR-active micro- and nano-materials. Moreover, the routes for the preparation of Ag/Au-plasmonic porous cargoes and related bench assessments are carefully reviewed. Finally, as the main aim of this study, principal requirements for the clinicalization of Ag/Au-plasmonic porous cargoes and their further challenges are discussed, which are critical for specialists in this field.
Detail
Correlating structural changes in thermoresponsive hydrogels to the optical response of embedded plasmonic nanoparticles†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00758H
Stimuli-responsive microgels, composed of small beads with soft, deformable polymer networks swollen through a combination of synthetic control over the polymer and its interaction with water, form a versatile platform for development of multifunctional and biocompatible sensors. The interfacial structural variation of such materials at a nanometer length scale is essential to their function, but not yet fully comprehended. Here, we take advantage of the plasmonic response of a gold nanorod embedded in a thermoresponsive microgel (AuNR@PNIPMAm) to monitor structural changes in the hydrogel directly near the nanorod surface. By direct comparison of the plasmon response against measurements of the hydrogel structure from dynamic light scattering and nuclear magnetic resonance, we find that the microgel shell of batch-polymerized AuNR@PNIPMAm exhibits a heterogeneous volume phase transition reflected by different onset temperatures for changes in the hydrodyanmic radius (RH) and plasmon resonance, respectively. The new approach of contrasting plasmonic response (a measure of local surface hydrogel structure) with RH and relaxation times paves a new path to gain valuable insight for the design of plasmonic sensors based on stimuli-responsive hydrogels.
Detail
Nanomaterials for small diameter vascular grafts: overview and outlook
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00666B
Small-diameter vascular grafts (SDVGs) cannot meet current clinical demands owing to their suboptimal long-term patency rate. Various materials have been employed to address this issue, including nanomaterials (NMs), which have demonstrated exceptional capabilities and promising application potentials. In this review, the utilization of NMs in different forms, including nanoparticles, nanofibers, and nanofilms, in the SDVG field is discussed, and future perspectives for the development of NM-loading SDVGs are highlighted. It is expected that this review will provide helpful information to scholars in the innovative interdiscipline of cardiovascular disease treatment and NM.
Detail
Overview of solar thermal applications of heat exchangers with thermophysical features of hybrid nanomaterials
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00481C
With their notable thermal characteristics, fluids incorporating nanoparticles have significant importance in industrial processes. Due to the higher proficiency of hybrid nanofluid, this study is organized to observe the flow phenomenon and thermal characteristics of kerosene-oil-based hybrid ferrofluid in relation to the modified versions of two imperative Yamada–Ota and Xue models. A performance-based comparison is conducted for an incompressible hybrid ferrofluid in relation to the upgraded Yamada–Ota and Xue models. The magnetized flow mechanism in two dimensions is explored over a stretchable, curved sheet. With the ordinary kerosene oil liquid, the ferroparticles, namely cobalt ferrite and magnetite, are merged to form (CoFe2O4–Fe3O4/kerosene oil) hybrid ferrofluid. Mass and heat transport mechanisms are scrutinized with the execution of activation energy, convective constraints, Joule heating, exponential heat sources, and thermal radiation. Suitable ansatzes are utilized to achieve the dimensionless pattern of the equations that regulate the problem. To numerically explore the dimensionless equations, a powerful bvp4c strategy is implemented. On behalf of both considered models, the characteristics of hybrid ferrofluid relative to pertinent parameters are graphically investigated and comparatively analyzed. This study ensures that the improved Yamada–Ota model yields more proficient outcomes in comparison to the Xue model. Moreover, the concentration field demonstrates an escalating trend with the enhanced activation energy parameter.
Detail
Liposome-coated nanoparticle triggers prostate cancer ferroptosis through synergetic chemodynamic-gas therapy†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00877K
Ferroptosis has attracted much attention for tumor treatment. It has been recently identified that castration-resistant prostate cancer (CRPC) is vulnerable to ferroptosis inducers. Notably, chemodynamic therapy (CDT), triggered by metal ions, could easily induce ferroptosis via a Fenton/Fenton-like reaction, but its efficiency was highly dependent on the intracellular H2O2 concentration, posing significant changes for its clinical translation. Herein, we attached glucose oxidase (GOx) onto the surface of manganese sulfide (MnS) and developed therapeutic nanocomposites (Lpo@MnS-GOx) after encapsulating with liposome. Upon internalization by cancer cells, the released GOx could transform glucose into gluconic acid (GA) and H2O2. Notably, the generated GA stimulates the degradation of MnS, followed by the promotion of the release of H2S and Mn2+, whereas the produced H2O2 can amplify the Fenton-like response initiated by Mn2+. The enhanced CDT combined with the gas therapy effect could simultaneously promote the accumulation of reactive oxygen species and finally induce ferroptosis and exhibit an excellent anti-tumor effect. Consequently, these Lpo@MnS-GOx NPs with enhanced ferroptosis-induced effect will find great potential for CRPC cancer treatment.
Detail
High-throughput large scale microfluidic assembly of iron oxide nanoflowers@PS-b-PAA polymeric micelles as multimodal nanoplatforms for photothermia and magnetic imaging†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00700F
Magnetic nanoparticles have been extensively explored as theranostic agents both in academic and clinical settings. Their self-assembly into nanohybrids using block copolymers can lead to new nanostructures with high functionalities and performances. Herein, we demonstrate a high-throughput and scalable method to elaborate magnetic micelles by the assembly of iron oxide magnetite nanoflowers, an efficient nanoheater, and the block copolymer Poly(styrene)-block-poly(acrylic acid) via a microfluidic-assisted nanoprecipitation method. We show that the size and shape of the magnetomicelles can be easily tuned by modulating the residence time in the microfluidic channel. In addition to their biocompatibility, we demonstrate the potential of these magnetic nanohybrids as multimodal theranostic platforms capable of generating heat by photothermia and functioning as negative contrast agents in magnetic resonance imaging and as imaging tracers in magnetic particle imaging. Notably, they outperform currently commercially available particles in terms of imaging functionalities.
Detail
Springback effect of ambient-pressure-dried silica aerogels: nanoscopic effects of silylation revealed by in situ synchrotron X-ray scattering†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00584D
Ambient pressure drying (APD) allows for synthesizing aerogels without expensive and sophisticated equipment for achieving supercritical conditions. Since APD does not eliminate the capillary stress that is induced by the liquid/vapour phase boundary, the shrinkage during drying needs to be prevented or reversed. The re-expansion of the silylated silica gels during drying is commonly referred to as the springback effect (SBE). The SBE is not only important for producing aerogels via APD, but is also a fascinating phenomenon, since it is accompanied by a significant volume change unusual for rigid ceramics. Synchrotron X-ray scattering has proven to be especially effective for the investigation of the volume change of these fractal silica structures on different length scales. In this work, we follow the drying, shrinkage, and (partial) re-expansion of various monolithic samples in situ to explore the occurrence of the SBE. For this purpose, various silylation agents, i.e., hexamethyldisilazane, trimethylchlorosilane, and triethylchlorosilane were used to investigate different shrinkage and re-expansion behavior. A scattering model was used to extract additional information of the evolving primary particle size, correlation length, fractal dimension, and other intensity contributions of the silica network and the hexane. While the primary particles pointed towards a relaxation at near molecular size, they were likely not involved in the SBE. However, structures near the size of the correlation length could be essential for the occurrence of this phenomenon. These findings may lead to the origin of this interesting phenomenon, as well as a better understanding of the production of APD aerogels.
Detail
Bioelectrochemically triggered apoferritin-based bionanoreactors: synthesis of CdSe nanoparticles and monitoring with leaky waveguides†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA01046E
Herein, we describe a novel method for producing cadmium-selenide nanoparticles (CdSe NPs) with controlled size using apoferritin as a bionanoreactor triggered by local pH change at the electrode/solution interface. Apoferritin is known for its reversible self-assembly at alkaline pH. The pH change is induced electrochemically by reducing O2 through the application of sufficiently negative voltages and bioelectrochemically through O2 reduction catalyzed by laccase, co-immobilized with apoferritin on the electrode surface. Specifically, a Ti electrode is modified with (3-aminopropyl)triethoxysilane, followed by glutaraldehyde cross-linking (1.5% v/v in H2O) of apoferritin (as the bionanoreactor) and laccase (as the local pH change triggering system). This proposed platform offers a universal approach for controlling the synthesis of semiconductor NPs within a bionanoreactor solely driven by (bio)electrochemical inputs. The CdSe NPs obtained through different synthetic approaches, namely electrochemical and bioelectrochemical, were characterized spectroscopically (UV-Vis, Raman, XRD) and morphologically (TEM). Finally, we conducted online monitoring of CdSe NPs formation within the apoferritin core by integrating the electrochemical system with LWs. The quantity of CdSe NPs produced through bioelectrochemical means was determined to be 2.08 ± 0.12 mg after 90 minutes of voltage application in the presence of O2. TEM measurements revealed that the bioelectrochemically synthesized CdSe NPs have a diameter of 4 ± 1 nm, accounting for 85% of the size distribution, a result corroborated by XRD data. Further research is needed to explore the synthesis of nanoparticles using different biological nanoreactors, as the process can be challenging due to the elevated buffer capacitance of biological media.
Detail
Comparison of the penetration depth in mouse brain in vivo through 3PF imaging using AIE nanoparticle labeling and THG imaging within the 1700 nm window†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00871A
3-Photon microscopy (3PM) excited at the 1700 nm window features a smaller tissue attenuation and hence a larger penetration depth in brain imaging compared with other excitation wavelengths in vivo. While the comparison of the penetration depth quantified by effective attenuation length le with other excitation wavelengths have been extensively investigated, comparison within the 1700 nm window has never been demonstrated. This is mainly due to the lack of a proper excitation laser source and characterization of the in vivo emission properties of fluorescent labels within this window. Herein, we demonstrate detailed measurements and comparison of le through the 3-photon imaging of the mouse brain in vivo, at different excitation wavelengths (1600 nm, 1700 nm, and 1800 nm). 3PF imaging and in vivo spectrum measurements were performed using AIE nanoparticle labeling. Our results show that le derived from both 3PF imaging and THG imaging is the largest at 1700 nm, indicating that it enables the deepest penetration in brain imaging in vivo.
Detail
Mapping the nanoscale elastic property modulations of polypyrrole thin films in liquid electrolyte with EC-AFM†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00611E
Linking structure to mechanical and elastic properties is a major concern for the development of novel electroactive materials. This work reports on the potential-induced changes in thickness and Young modulus of a substrate supported, perchlorate doped polypyrrole thin film (<100 nm) investigated with electrochemical atomic force microscopy (AFM) under in situ conditions. This was accomplished by nanomechanical mapping of potentiodynamically electropolymerized polypyrrole film in electrolyte solution with AFM during redox cycling. The polypyrrole film thickness and Young modulus follow the electrical potential nearly linearly, increasing due to solvent and ion influx as the film is oxidized, and decreasing during reduction. Our measurements also confirm the presence of a potential-independent, passive swelling which is accompanied by softening of the film, likely caused by osmotic effects. Additionally, the heterogeneous distribution of the Young modulus can be directly traced to the typical nodular surface topography of polypyrrole, with the top of the nodular area possessing lower modulus, thus highlighting the complex relationship between topography and elastic properties.
Detail
Structural and electronic properties of MoS2 and MoSe2 monolayers grown by chemical vapor deposition on Au(111)†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00475A
The exceptional electronic and photonic properties of the monolayers of transition metal dichalcogenides including the spin–orbit splitting of the valence and conduction bands at the K points of the Brillouin zone make them promising for novel applications in electronics, photonics and optoelectronics. Scalable growth of these materials and understanding of their interaction with the substrate is crucial for these applications. Here we report the growth of MoS2 and MoSe2 monolayers on Au(111) by chemical vapor deposition at ambient pressure as well as the analysis of their structural and electronic properties down to the atomic scale. To this aim, we apply ultrahigh vacuum surface sensitive techniques including scanning tunneling microscopy and spectroscopy, low-energy electron diffraction, X-ray and angle-resolved ultraviolet photoelectron spectroscopy in combination with Raman spectroscopy at ambient conditions. We demonstrate the growth of high-quality epitaxial single crystalline MoS2 and MoSe2 monolayers on Au(111) and show the impact of annealing on the monolayer/substrate interaction. Thus, as-grown and moderately annealed (<100 °C) MoSe2 monolayers are decoupled from the substrate by excess Se atoms, whereas annealing at higher temperatures (>250 °C) results in their strong coupling with the substrate caused by desorption of the excess Se. The MoS2 monolayers are strongly coupled to the substrate and the interaction remains almost unchanged even after annealing up to 450 °C.
Detail
Development of NIR light-responsive shape memory composites based on bio-benzoxazine/bio-urethane copolymers reinforced with graphene
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00647F
In this work, shape memory polymers (SMPs) were developed from a combination of a bio-based benzoxazine (BZ) monomer and polyurethane prepolymer (PU-prepolymer), both derived from bio-based raw materials. The bio-based BZ monomer (V-fa monomer) was synthesized through a Mannich condensation reaction using vanillin, paraformaldehyde, and furfurylamine. The bio-based PU-prepolymer was obtained by reacting palm oil polyol (MW = 1400 Da) and toluene diisocyanate (TDI). To investigate the curing behavior of poly(V-fa/urethane), with a mass ratio of 50/50, differential scanning calorimetry was employed. The structure of the resulting poly(V-fa/urethane) was confirmed using Fourier transform infrared spectroscopy. Furthermore, the synthesized V-fa/urethane copolymers with weight ratios of 70/30, 60/40, 50/50 and 40/60 were observed to exhibit shape memory behaviors induced by near-infrared irradiation (808 nm). Poly(V-fa/urethane), specifically with a mass ratio of 50/50, demonstrated superior shape memory performance. It exhibited a remarkable capacity to retain the temporary shape up to 90%, achieve 99% shape recovery, and exhibit a recovery time of 25 s. The shape memory properties were further improved with the addition of 3 wt% graphene nanoplatelets (GNPs), exhibiting an improvement in the shape fixity value to 94%, and shape recovery time value to 16 s. Moreover, our findings suggest that 60/40 poly(V-fa/urethane) reinforced with 3 wt% GNPs possesses favorable characteristics for applications as multiple SMPs, with shape fixity values of 97% and 94%, and shape recovery values of 96% and 89% for the first and second shapes, respectively.
Detail
Chiraltube, rolling 2D materials into chiral nanotubes†
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00301A
Carbon nanotubes (NTs) are graphene sheets rolled into a 1D material, with a specific chirality that defines its structure and properties. Graphene has triggered the development of thousands of 2D materials, which in principle could also be rolled into 1D NTs. However, most of these NTs have not been proposed due to difficulties in the generation of atomic coordinates for chiral NTs from 2D materials with a non-hexagonal lattice or multi-layered materials. In this paper we present Chiraltube, an open-source Python code that allows the quick generation of a complete NT with any chirality from the unit cell of its original 2D material. We explain the inner workings of the code as well as the theoretical background on which it is built, generalizing concepts from the construction of chiral and achiral carbon NTs to work on any other 2D material. We show various examples of the resulting chiral NT structures built from phosphorene, MoS2 and Ti3C2, and present some analysis on the interatomic distortion in the outermost layers of these NTs, as well as the results of ab initio electronic structure calculations on a set of phosphorene NTs generated by the program, showing the immediate practicality and usefulness of the program. We also explore some limitations and details of the tool as well as further work to be done.
Detail
3371
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
0 Not